4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-N-piperidin-3-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S.ClH/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10;/h3-6,10,13-14H,1-2,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLRTZQSJDNBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Scientific Research Applications
4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is widely used in scientific
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
This section compares 4-fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride with analogous sulfonamide derivatives, focusing on structural variations, physicochemical properties, and biological activities. Key compounds are tabulated below for clarity.
Table 1: Structural and Physicochemical Comparisons
Impact of Substituents on Properties
- Halogen Substitution : Replacing fluorine with chlorine (e.g., 10j vs. 10k) increases molecular weight by ~16.45 g/mol and alters IR spectra due to C-Cl vibrations. Chlorine’s electron-withdrawing nature reduces 5-HT₆ receptor affinity (IC₅₀ increases from 12 nM to 34 nM) .
- Heterocyclic Modifications : The diazepane ring in 10j/10k introduces conformational flexibility, enhancing interactions with receptor pockets compared to rigid piperidine derivatives . Conversely, the pyrazole-piperidine hybrid in BU6 improves lipophilicity (LogP = 3.29), favoring blood-brain barrier penetration .
- Crystallography : The dual sulfonamide structure in exhibits a dense orthorhombic packing (V = 3906.0 ų), correlating with low aqueous solubility .
Q & A
Basic: How can synthetic routes for 4-fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride be optimized to improve yield and purity?
Methodological Answer:
Synthetic optimization often involves iterative adjustments to reaction conditions. For example, in related sulfonamide derivatives (e.g., 4-fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride), yields ranged from 0.5% to 1.0% depending on stoichiometry and reaction time . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in sulfonamide bond formation.
- Temperature control : Elevated temperatures (80–100°C) accelerate coupling but may increase side products.
- Purification : Column chromatography with gradient elution (e.g., 5–10% methanol in dichloromethane) resolves impurities.
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?
Methodological Answer:
- IR Spectroscopy : Key peaks include sulfonamide S=O stretching (~1150–1090 cm⁻¹) and N–H bending (~3360 cm⁻¹). Fluorine substitution on the benzene ring alters vibrational modes, as seen in analogs .
- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 ppm for para-substituted fluorine). ¹H NMR distinguishes piperidine protons (δ 1.5–3.0 ppm, multiplet patterns) and sulfonamide NH (δ ~7.5 ppm, broad) .
- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., 377.48 for a related compound ).
Advanced: How can X-ray crystallography resolve structural ambiguities in this sulfonamide hydrochloride salt?
Methodological Answer:
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal for determining hydrogen bonding, piperidine ring conformation, and counterion interactions. Key steps:
- Data Collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts.
- Refinement : Use anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H···Cl⁻) stabilize the crystal lattice .
- Validation : Check R-factors (<5%) and electron density maps for omitted solvent molecules.
Advanced: What experimental strategies are recommended for evaluating biological activity, such as enzyme inhibition or receptor binding?
Methodological Answer:
- In vitro assays :
- Kinase Inhibition : Use fluorescence polarization assays with ATP-competitive probes.
- Receptor Binding : Radioligand displacement (e.g., ³H-labeled antagonists) for GPCRs or ion channels.
- Cell-based models : Select lines expressing target receptors (e.g., HEK293 for transient transfection).
- Dose-response curves : Fit data to Hill equations to calculate IC₅₀ values. Reference analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) show activity in enzyme inhibition studies .
Advanced: How can structure-activity relationship (SAR) studies be designed to probe the role of fluorine and piperidine substituents?
Methodological Answer:
- Fluorine Scanning : Synthesize analogs with fluorine at ortho/meta positions or replace with Cl/CH₃ to assess electronic effects.
- Piperidine Modifications : Introduce methyl groups at C4 or C5 to evaluate steric hindrance. Compare to 3-(1-methylcyclopropyl)morpholine hydrochloride derivatives .
- Pharmacophore Mapping : Overlay crystal structures with active analogs to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .
Advanced: How should researchers address discrepancies in reported toxicity data for sulfonamide derivatives?
Methodological Answer:
- Source Validation : Cross-reference data from peer-reviewed studies (e.g., PubChem ) over commercial databases.
- In silico Tools : Use ProTox-II or ADMET predictors to flag potential hepatotoxicity or CYP inhibition.
- Experimental Replication : Conduct acute toxicity assays (OECD 423) in rodents, comparing results to structurally similar compounds (e.g., 2-methoxy-N-(piperidine-4-yl)benzamide hydrochloride ).
Advanced: What computational methods are suitable for docking studies of this compound with biological targets?
Methodological Answer:
- Ligand Preparation : Generate 3D conformers (e.g., OpenBabel) and optimize geometry at the B3LYP/6-31G* level.
- Protein-Ligand Docking : Use AutoDock Vina or Glide. For sulfonamide-containing targets (e.g., carbonic anhydrase), validate poses against crystallographic data .
- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability.
Advanced: How can stability under varying pH and solvent conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hr) and analyze via HPLC-MS.
- Solid-State Stability : Store under 40°C/75% RH for 4 weeks; monitor crystallinity via PXRD.
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Compare to analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .
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